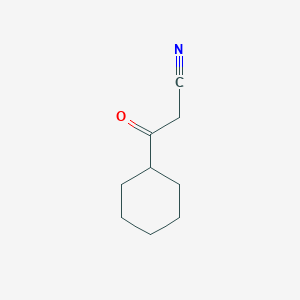

3-Cyclohexyl-3-oxopropanenitrile

Description

Significance of β-Ketonitriles as Multifunctional Intermediates in Modern Organic Chemistry

β-Ketonitriles, the class of compounds to which 3-Cyclohexyl-3-oxopropanenitrile belongs, are characterized by a ketone group and a nitrile group separated by a methylene (B1212753) bridge. This arrangement imparts a rich chemical reactivity, making them highly valuable as multifunctional intermediates in organic chemistry. rsc.org The presence of both an electrophilic ketone carbonyl and a nucleophilic nitrile group, along with the acidic α-protons of the methylene group, allows for a wide array of chemical transformations.

These compounds serve as crucial precursors for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. rsc.org Their utility is particularly pronounced in the construction of heterocyclic compounds, which are core structures in many biologically active molecules. acs.org For instance, β-ketonitriles are key starting materials for synthesizing pyridines, pyrimidines, pyrazoles, and other heterocyclic systems. rsc.org The ability to participate in both cyclization and substitution reactions makes them powerful tools for molecular architects. rsc.orgijirset.com

Overview of the Research Landscape for this compound

The research landscape for this compound is dynamic, with ongoing efforts to explore its synthetic potential. thieme-connect.com Scientists are actively investigating new and more efficient methods for its synthesis, as well as expanding its applications in the construction of novel molecular architectures. The compound's utility as a building block is a central theme in the current research, with a focus on its role in the synthesis of complex organic molecules. acs.org

Recent studies have highlighted the versatility of this compound in multicomponent reactions, where its diverse reactivity can be harnessed to create multiple chemical bonds in a single synthetic operation. This approach offers significant advantages in terms of efficiency and sustainability. Furthermore, the compound is being explored as a precursor for the synthesis of molecules with potential biological activity, underscoring its importance in medicinal chemistry. utsa.edu

Physicochemical Properties of this compound

The physical and chemical properties of this compound are fundamental to its application in organic synthesis. These properties dictate its behavior in different reaction conditions and influence the choice of solvents and reagents.

| Property | Value |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol biosynth.comnih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 62455-70-3 biosynth.comnih.gov |

| SMILES | C1CCC(CC1)C(=O)CC#N nih.gov |

This table is interactive. Click on the headers to sort.

Synthetic Methodologies for this compound

The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired yield, and scalability of the process.

One of the most common methods for the synthesis of β-ketonitriles is the Claisen condensation . This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. For the synthesis of this compound, this would typically involve the reaction of a cyclohexyl ester with acetonitrile (B52724).

Another important synthetic route is cyanoacetylation . This method involves the reaction of a cyclohexyl acylating agent, such as cyclohexanecarbonyl chloride, with a salt of cyanoacetic acid. This approach can provide good yields of the desired product.

A more recent and efficient method involves the direct acylation of nitrile anions with unactivated esters. acs.org This procedure has been shown to be high-yielding for a variety of β-ketonitriles, including those with hindered nitrile anions. acs.org

Chemical Reactivity and Transformation

The chemical reactivity of this compound is dominated by its three key functional features: the ketone carbonyl group, the nitrile group, and the active methylene group.

The ketone group can undergo a variety of nucleophilic addition reactions. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also react with Grignard reagents to form tertiary alcohols.

The nitrile group is also susceptible to nucleophilic attack. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The nitrile group can also participate in cycloaddition reactions to form heterocyclic rings.

The active methylene group , situated between the electron-withdrawing ketone and nitrile groups, is acidic and can be deprotonated by a base to form a stable carbanion. This carbanion is a potent nucleophile and can participate in a variety of alkylation and acylation reactions, allowing for the introduction of new substituents at the α-position.

Applications in Organic Synthesis

The unique chemical reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of organic compounds, particularly heterocyclic structures.

Precursor for Heterocyclic Compound Synthesis

This compound is a versatile starting material for the synthesis of various heterocyclic compounds. rsc.org For example, it can be used to synthesize substituted pyridines through the Hantzsch pyridine (B92270) synthesis. rsc.org It can also be used to prepare pyrazoles by reaction with hydrazine (B178648) derivatives. rsc.org The ability to construct these important heterocyclic scaffolds highlights the significance of this compound in synthetic chemistry. rsc.orgsemanticscholar.orgorganic-chemistry.org

Building Block in Medicinal Chemistry

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFILZUIMJFKTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461853 | |

| Record name | 3-Cyclohexyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62455-70-3 | |

| Record name | 3-Cyclohexyl-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexyl-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Selectivity in β Ketonitrile Chemistry

Enolate Chemistry and Reactivity

Enolates are highly versatile nucleophilic intermediates in organic synthesis. libretexts.org The enolate of a β-ketonitrile is stabilized by resonance, with the negative charge delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen. This delocalization makes the enolate a stable yet reactive species. masterorganicchemistry.com

In the context of unsymmetrical ketones, the formation of an enolate can lead to two different regioisomers: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed more rapidly by removing the most accessible proton, often at the less substituted α-carbon. udel.edumasterorganicchemistry.com Conversely, the thermodynamic enolate is the more stable of the two, typically having a more substituted double bond. masterorganicchemistry.com

For 3-cyclohexyl-3-oxopropanenitrile, the α-carbon is situated between the carbonyl group and the nitrile group, meaning there is only one position for deprotonation. Therefore, the discussion of kinetic versus thermodynamic control does not revolve around regioselectivity but rather on the conditions that dictate the reversibility of the enolate formation and its subsequent reactions, such as alkylation.

Kinetic Control : These conditions favor the faster-forming product and are typically achieved by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) with short reaction times. ochemacademy.com The deprotonation is rapid, quantitative, and irreversible under these conditions. udel.edu

Thermodynamic Control : These conditions favor the most stable product and are achieved using a strong, but smaller base (e.g., sodium hydride) at higher temperatures with longer reaction times, allowing for equilibrium to be established. masterorganicchemistry.comochemacademy.com

The choice between kinetic and thermodynamic conditions can influence the outcome of subsequent alkylation reactions, particularly in terms of stereoselectivity if a new chiral center is formed.

Table 1: Conditions for Kinetic vs. Thermodynamic Enolate Formation

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Base | Strong, bulky base (e.g., LDA) masterorganicchemistry.comochemacademy.com | Strong, small base (e.g., NaH, NaOEt) masterorganicchemistry.comochemacademy.com |

| Temperature | Low (e.g., -78°C) ochemacademy.com | High (e.g., room temperature or above) ochemacademy.com |

| Reaction Time | Short ochemacademy.com | Long ochemacademy.com |

| Outcome | Favors the less stable, more rapidly formed product fiveable.me | Favors the more stable product fiveable.me |

An enolate ion is an ambident nucleophile, meaning it has two potential sites of reaction: the α-carbon and the oxygen atom. libretexts.orgmsu.edu The negative charge is delocalized between these two atoms, as shown in the resonance structures. masterorganicchemistry.com

C-Alkylation : Reaction at the α-carbon is generally more common and leads to the formation of a new carbon-carbon bond, resulting in an α-substituted carbonyl compound. This pathway is often thermodynamically favored due to the formation of a stable C=O bond in the final product. libretexts.org

O-Alkylation : Reaction at the oxygen atom results in the formation of an enol ether. The ratio of C- to O-alkylation can be influenced by several factors, including the counterion, solvent, and the nature of the electrophile.

In the case of the enolate of this compound, protonation (a simple form of alkylation) can occur at either the carbon or the oxygen. C-protonation regenerates the starting β-ketonitrile, while O-protonation would yield a cyanovinyl ether.

For the alkylation of simple ketones and other carbonyl compounds to be efficient, the enolate must be generated in a high concentration without the presence of other strong nucleophiles or bases that could lead to side reactions. libretexts.orglibretexts.org Weaker bases, such as hydroxides or alkoxides, are often unsuitable as they only form the enolate in low concentrations at equilibrium. libretexts.orglibretexts.org

Strong, non-nucleophilic bases are therefore required for the complete and irreversible conversion of the carbonyl compound to its enolate. libretexts.orglibretexts.org Lithium diisopropylamide (LDA) is a widely used base for this purpose due to several key features: youtube.com

Strong Basicity : With a pKa of its conjugate acid (diisopropylamine) around 36, LDA is more than strong enough to completely deprotonate a β-ketonitrile (typical α-proton pKa is around 11). libretexts.orgyoutube.com

Steric Hindrance : The bulky isopropyl groups on the nitrogen atom make LDA non-nucleophilic, preventing it from adding to the carbonyl carbon. youtube.com

Solubility : LDA is soluble in common ethereal solvents like tetrahydrofuran (B95107) (THF), even at low temperatures. libretexts.orglibretexts.org

The use of a strong base like LDA ensures that the enolate is formed quantitatively, allowing for clean and efficient subsequent reactions with electrophiles. libretexts.orglibretexts.org

Radical Processes in β-Ketonitrile Formation

While ionic pathways involving enolates are predominant, radical mechanisms can also play a role in the formation and reaction of β-ketonitriles and related compounds.

In some reactions of enolates with electrophiles, particularly alkyl halides, a single-electron transfer (SET) mechanism may compete with or even dominate the traditional SN2 pathway. lookchem.com An SET process involves the transfer of a single electron from the enolate (which acts as a donor) to the electrophile (the acceptor), generating a radical anion of the electrophile and a radical of the enolate. sigmaaldrich.com

For the enolate of this compound reacting with an alkyl halide (R-X), the SET pathway would proceed as follows:

Electron Transfer : The enolate transfers an electron to the alkyl halide, forming an enolate radical and an alkyl halide radical anion.

Fragmentation : The alkyl halide radical anion fragments to give an alkyl radical and a halide anion.

Radical Coupling : The enolate radical and the alkyl radical then couple to form the final product.

Evidence for SET pathways can be obtained by observing the effects of light or radical inhibitors on the reaction rate and product distribution. lookchem.com

To confirm the involvement of radical intermediates in a reaction pathway, radical trapping experiments are often employed. researchgate.net These experiments involve adding a compound, known as a radical trap, to the reaction mixture. This trap is designed to react rapidly with any radical intermediates, forming a stable adduct that can be identified.

A common radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). If a reaction involving this compound is suspected to proceed via a radical mechanism, the addition of TEMPO would lead to the formation of a TEMPO-adduct with the intermediate radical. The detection of this adduct provides strong evidence for the existence of a radical pathway. For instance, in a reaction where a cyclohexyl radical is proposed, a TEMPO-cyclohexyl adduct would be expected. researchgate.net Such experiments are crucial for validating proposed mechanisms that deviate from purely ionic pathways. researchgate.net

Catalytic Mechanisms

Catalytic strategies for transforming β-ketonitriles often focus on the reduction of the ketone functionality or reactions involving the acidic α-carbon. These methods employ hydrogen transfer catalysis, metal complexes, and organocatalysis to achieve specific chemical conversions.

Hydrogen transfer (HT) catalysis is a powerful method for the reduction of carbonyl compounds. In the context of β-ketonitriles, this process typically reduces the ketone to a secondary alcohol. The mechanism of HT reactions can proceed through two main pathways: a direct transfer or an indirect transfer.

In the direct transfer pathway, the hydrogen is transferred from the hydrogen donor to the substrate without the formation of a stable metal hydride intermediate, often proceeding through a six-membered cyclic transition state. diva-portal.org Conversely, the indirect transfer or hydridic route involves the formation of a metal hydride intermediate from a hydrogen donor, such as an alcohol (e.g., isopropanol) or formic acid. diva-portal.orgnih.gov This metal hydride then transfers the hydride to the carbonyl carbon of the β-ketonitrile. diva-portal.org This process can be further classified into inner-sphere and outer-sphere mechanisms. The inner-sphere mechanism involves the coordination of the ketone to the metal center before hydride transfer, while the outer-sphere mechanism does not require direct coordination. diva-portal.org The choice of metal catalyst and reaction conditions dictates the operative pathway. nih.govmdpi.comresearchgate.net

Transition metal complexes are pivotal in catalyzing a variety of transformations for β-ketonitriles, leveraging the unique electronic properties of each metal to guide reaction pathways.

Ruthenium: Ruthenium complexes are highly effective for transfer hydrogenation reactions. For instance, certain Ru(II) catalysts can facilitate a tandem reaction involving the hydration of the nitrile group to a primary amide, followed by the transfer hydrogenation of the ketone to a β-hydroxyamide. researchgate.net In asymmetric transfer hydrogenation, chiral ruthenium catalysts can achieve dynamic kinetic resolution, converting a racemic mixture of β-substituted α-oxobutyrolactones into chiral α-hydroxybutyrolactones with high diastereoselectivity and enantioselectivity. dicp.ac.cn The mechanism often involves the formation of a key ruthenium hydride species that delivers a hydride to the carbonyl group. diva-portal.orgnih.govnih.govdiva-portal.org

Palladium: Palladium catalysis is widely used for C-C bond-forming reactions. In the chemistry of β-ketonitriles, palladium catalysts enable carbonylative α-arylation reactions, coupling aryl halides with the α-carbon of nitriles under a carbon monoxide atmosphere to produce α,α-disubstituted β-ketonitriles. lookchem.com Another application involves the palladium-catalyzed addition of organoboron reagents to dinitriles to selectively synthesize β-ketonitriles. acs.org Palladium has also been used in multicomponent tandem reactions where β-ketonitriles, arylboronic acids, and dimethyl sulfoxide (B87167) (DMSO) combine to form complex polysubstituted pyridines. acs.org These reactions often proceed through intermediates like palladacycles. rsc.org

Nickel: Nickel catalysts offer a cost-effective and efficient alternative for various transformations. They have been successfully employed in the carbonylative coupling of α-bromonitriles with alkylzinc reagents to synthesize β-ketonitriles. nih.govau.dksurfchem.dk This method is tolerant of various functional groups and can be used for carbon isotope labeling. nih.govsurfchem.dk Nickel catalysis is also effective for the exhaustive reduction of esters to methyl groups, a transformation that highlights its strong reducing power in combination with silane (B1218182) reagents. chemrxiv.org The catalytic cycle in many nickel-catalyzed cross-coupling reactions involves Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. nih.gov

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of reactions involving β-ketonitriles. A notable application is in the synthesis of β-ketonitriles through the radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN). organic-chemistry.org The proposed mechanism involves the NHC reacting with an aldehyde to form a Breslow intermediate . organic-chemistry.orgacs.orgacs.org This intermediate, an acyl anion equivalent, undergoes a single-electron transfer (SET) with radicals generated from AIBN. organic-chemistry.org The resulting radical-radical coupling leads to the formation of the β-ketonitrile product. organic-chemistry.org This metal-free approach is valued for its mild conditions and tolerance of a broad range of substrates. organic-chemistry.org NHCs can also catalyze other transformations, such as the Stetter reaction, where the Breslow intermediate adds to Michael acceptors. nih.gov The versatility of NHCs stems from their ability to generate unique reactive intermediates like acyl anions, homoenolates, and enolates under mild conditions. researchgate.net

Regioselectivity and Stereoselectivity Control

Controlling the selectivity of reactions is paramount for the synthesis of complex molecules. For β-ketonitriles, this includes directing reactions to a specific functional group and controlling the formation of chiral centers.

Enantioselective cyanation involves the introduction of a cyano group to create a chiral center with high enantiomeric excess. While direct enantioselective cyanation of this compound is not extensively detailed, related transformations provide insight into potential strategies. For instance, the enantioselective electrophilic α-cyanation of β-keto amides has been achieved using cinchona-derived organocatalysts. rsc.org This reaction establishes a quaternary stereocenter at the α-position with good to high enantioselectivity. rsc.org The development of chiral catalysts for the enantioselective synthesis of α-chiral nitriles is an active area of research, as these products are valuable building blocks in medicinal chemistry. acs.org Strategies often involve phase-transfer catalysis or the use of chiral metal complexes to control the facial selectivity of the cyanation agent's approach to a prochiral nucleophile. mdpi.com

Biocatalysis offers an exceptionally selective method for the asymmetric reduction of the ketone in β-ketonitriles. Ketoreductases (KREDs), a class of enzymes, are particularly effective for this transformation, often yielding products with very high enantiomeric excess (ee).

Research has specifically demonstrated the highly enantioselective reduction of this compound. Using a ketoreductase from Saccharomyces cerevisiae, identified by its yeast open reading frame YOL151w , the reduction of this compound yielded the corresponding (S)-β-hydroxy nitrile with 99% ee. nih.govscispace.com This outcome follows the Prelog rule, where the enzyme delivers a hydride to the Re face of the carbonyl group. nih.gov The study also utilized computer modeling to predict the enzyme-substrate docking, providing a deeper understanding of the factors controlling stereoselectivity. nih.govscispace.com Another highly promiscuous ketoreductase from Sporobolomyces salmonicolor (SSCR) has also been studied extensively for its ability to reduce a wide range of ketones with high stereoselectivity. nih.govscispace.com

The table below summarizes the biocatalytic reduction of several β-ketonitriles using the YOL151w ketoreductase, highlighting the high enantioselectivity achieved for this compound. nih.govscispace.com

Computational Chemistry Applications in the Study of β Ketonitriles

Molecular Docking Studies of Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery and enzymology for understanding how a ligand, such as a β-ketonitrile, might interact with the active site of an enzyme. nih.govresearchgate.net The process involves computationally placing a ligand into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a free energy of binding (ΔG) and inhibition constant (Ki). nih.gov

Studies on various enzyme inhibitors have demonstrated the power of molecular docking to identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. researchgate.nete-nps.or.kr For instance, in the study of inhibitors for enzymes like monoamine oxidase (MAO) or acetylcholinesterase, docking simulations have successfully predicted binding modes and thermodynamic properties, guiding the design of more potent and selective inhibitors. nih.govnih.gov

While specific docking studies on 3-cyclohexyl-3-oxopropanenitrile are not extensively documented, the methodology is directly applicable. As β-ketonitriles can act as inhibitors or substrates for various enzymes, including hydrolases and oxidoreductases, molecular docking can be employed to:

Screen potential biological targets: By docking the molecule against a library of enzyme structures, potential protein partners can be identified.

Predict binding modes: It can reveal the specific orientation of the cyclohexyl ring, the ketone, and the nitrile group within an enzyme's active site.

Guide lead optimization: For β-ketonitriles showing inhibitory activity, docking can suggest chemical modifications to enhance binding affinity and selectivity. nih.gov

The insights gained from such in silico experiments are invaluable for hypothesizing the biological roles of β-ketonitriles and directing experimental studies. nih.gov

Investigation of Reaction Mechanisms through DFT Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sumitomo-chem.co.jp It has become a ubiquitous tool in chemistry for elucidating reaction mechanisms, offering a balance of accuracy and computational cost. sumitomo-chem.co.jpbohrium.com By calculating the potential energy surface of a reaction, DFT allows chemists to identify transition states, intermediates, and determine activation energies, providing a detailed, step-by-step map of how a reaction proceeds. youtube.com

For β-ketonitriles, DFT calculations can unravel the mechanisms of their diverse reactions, such as:

Nucleophilic additions: The carbonyl carbon is an electrophilic site, susceptible to attack by nucleophiles. DFT can model the trajectory of the attacking species and the subsequent changes in hybridization from sp2 to sp3. ncert.nic.in

Enolate formation and subsequent reactions: The α-hydrogens of β-ketonitriles are acidic, and their removal leads to the formation of a resonance-stabilized enolate. DFT can calculate the acidity (pKa) of these protons and model the reactivity of the resulting enolate in reactions like aldol (B89426) condensations. ncert.nic.in

Cycloaddition reactions: The nitrile group can participate in cycloaddition reactions. DFT is highly effective at comparing the feasibility of different pathways, such as concerted versus stepwise mechanisms, by calculating the free energy profiles of each route. acs.org

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | Starting β-ketonitrile and reagent |

| 2 | Transition State 1 (TS1) | +18.9 | Energy barrier for the initial association |

| 3 | Intermediate | -5.2 | A transient, relatively stable species is formed |

| 4 | Transition State 2 (TS2) | +12.5 | Energy barrier for the final rearrangement |

| 5 | Products | -20.7 | Final, stable reaction products |

Prediction of Molecular Properties and Reactivity

Computational methods, particularly DFT, are powerful tools for predicting a wide range of molecular properties that govern the reactivity and behavior of a compound like this compound. nih.gov These predicted descriptors can provide insights into a molecule's potential biological activity, solubility, and chemical stability before it is even synthesized. chemrxiv.org Properties such as electronic distribution, orbital energies (HOMO/LUMO), and global reactivity indices can be calculated to understand a molecule's electrophilic and nucleophilic nature. nih.gov

For this compound, key molecular properties can be computed and compared with similar structures to identify trends. These properties help in understanding its chemical character. For example, the presence of electron-withdrawing ketone and nitrile groups influences the acidity of the α-hydrogens and the electrophilicity of the carbonyl carbon. ncert.nic.in

| Property | This compound | 3-Cyclopropyl-3-oxopropanenitrile | Significance |

|---|---|---|---|

| Molecular Formula | C₉H₁₃NO | C₆H₇NO | Basic elemental composition |

| Molecular Weight | 151.21 g/mol | 109.13 g/mol | Mass of one mole of the substance |

| XLogP3 | 1.9 | 0.3 | Log of the octanol/water partition coefficient; indicates lipophilicity |

| Hydrogen Bond Donor Count | 0 | 0 | Number of hydrogen atoms bonded to electronegative atoms |

| Hydrogen Bond Acceptor Count | 2 | 2 | Number of electronegative atoms (N, O) capable of accepting hydrogen bonds |

| Rotatable Bond Count | 2 | 2 | Number of bonds that can rotate freely, indicating molecular flexibility |

| Topological Polar Surface Area (TPSA) | 40.9 Ų | 40.9 Ų | Sum of surfaces of polar atoms; relates to transport properties |

Conformational Analysis and Steric Effects

The three-dimensional shape of a molecule is critical to its reactivity and interactions. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. studysmarter.co.uk For this compound, the conformational preferences are dominated by the bulky cyclohexyl group.

Cyclohexane rings are not planar; they predominantly adopt a low-energy "chair" conformation to minimize angle strain and torsional strain. youtube.com In a substituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Due to steric hindrance, known as 1,3-diaxial interactions, bulky substituents strongly prefer the more stable equatorial position. utdallas.edu This steric strain arises from the repulsion between the axial substituent and the axial hydrogens on the same side of the ring.

| Substituent (R) | A-Value (kcal/mol) | Equatorial Preference (Keq) |

|---|---|---|

| -CH₃ (Methyl) | 1.74 | ~19 |

| -CH₂CH₃ (Ethyl) | 1.75 | ~20 |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | ~45 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | >3000 |

| -C₆H₁₁ (Cyclohexyl) | 2.1 | ~38 |

The A-value represents the free energy difference (ΔG°) for the equilibrium between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position.

Applications of 3 Cyclohexyl 3 Oxopropanenitrile Derivatives

Precursors for Pharmaceutical and Agrochemical Intermediates

Derivatives of 3-Cyclohexyl-3-oxopropanenitrile are valuable intermediates in the production of fine chemicals and specialty materials. wilkes.edu The presence of multiple reactive sites in its structure permits a variety of chemical transformations, leading to the formation of more complex molecules tailored for specific industrial applications. In the pharmaceutical realm, these derivatives are foundational for building the core structures of numerous therapeutic agents. wilkes.edu

The journey of creating new medicines is a complex process, and heterocyclic compounds are often at the heart of it. rroij.com Many of the anti-cancer drugs approved by the FDA between 2010 and 2015, for instance, contain these types of chemical rings in their structures. bdpsjournal.org Derivatives originating from starting materials like this compound are instrumental in this field. They provide a structural scaffold that medicinal chemists can modify to enhance pharmacological properties, such as potency and selectivity, which is a key part of optimizing a potential new drug. rroij.com

Furthermore, as diseases evolve and develop resistance to existing treatments, new chemical entities are constantly needed. The structural variety offered by these derivatives allows researchers to develop novel compounds that can bypass these resistance mechanisms, offering new avenues for treating challenging diseases. rroij.com This adaptability makes them a cornerstone in fragment-based drug design, where small molecular fragments are used as starting points to build highly specific and effective drug molecules. rroij.com

Derivatives of this compound serve as important precursors in the synthesis of novel anti-cancer agents. The nitrile and ketone groups can be transformed to create various heterocyclic systems, a common feature in many anticancer drugs. bdpsjournal.org For example, research has shown that derivatives of 2-phenylacrylonitrile (B1297842) can be synthesized through methods like Knoevenagel condensation to produce compounds with potent anti-proliferative activities. researchgate.net

One study synthesized 13 series of 2-phenylacrylonitrile derivatives and tested their effects on various cancer cell lines. researchgate.net A specific compound, designated 1g2a , demonstrated particularly strong inhibitory activity against human colorectal carcinoma (HCT116) and human hepatocellular carcinoma (BEL-7402) cells, with IC₅₀ values of 5.9 nM and 7.8 nM, respectively. researchgate.net This compound was found to inhibit cancer cell proliferation by arresting the cell cycle in the G2/M phase and inhibiting tubulin polymerization. researchgate.net

Similarly, multicomponent reactions have been used to create novel coumarin (B35378) derivatives containing a thiazole (B1198619) ring, which have shown promising anticancer activities against liver cancer cell lines (HEPG2-1). nih.gov Another area of research involves the synthesis of 1,2,3-triazole derivatives, which are known to be privileged structures in the discovery of new anticancer agents. researchgate.net These examples highlight the utility of nitrile-containing scaffolds in developing a diverse range of compounds for cancer therapy. researchgate.netrsc.orgnih.govresearchgate.netfrontiersin.org

Table 1: Anti-Cancer Activity of Selected Derivative Compounds

| Compound/Derivative Class | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2-phenylacrylonitrile (1g2a) | HCT116 (colorectal) | IC₅₀ = 5.9 nM; G2/M cell cycle arrest | researchgate.net |

| 2-phenylacrylonitrile (1g2a) | BEL-7402 (liver) | IC₅₀ = 7.8 nM; Tubulin polymerization inhibition | researchgate.net |

| Coumarin-thiazole hybrids | HEPG2-1 (liver) | Promising anticancer activities observed | nih.gov |

| 1,2,3-triazole derivatives | HT-1080 (fibrosarcoma) | IC₅₀ values ranging from 15 to 50 µM | researchgate.net |

| Podophyllotoxin derivative (JNC-1043) | HCT116 & DLD-1 (colorectal) | IC₅₀ values of 114.5 and 157 nM, respectively | frontiersin.org |

The scaffold of this compound is a valuable starting point for creating derivatives with anti-inflammatory properties. The chemical versatility of this compound allows for its modification into various heterocyclic structures known to possess anti-inflammatory effects. For instance, the synthesis of novel 3-alkyl-6-(4H-1,2,4-triazol-4-yl)-3,4-dihydro-2H-benzo[e] wilkes.edupsu.eduoxazine derivatives has been explored to discover new anti-inflammatory agents. rsc.org

In other research, non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and mefenamic acid have been chemically modified to incorporate a 1,3,4-oxadiazole (B1194373) ring system. nih.gov This strategy aims to reduce the gastrointestinal side effects associated with the free carboxylic acid group of traditional NSAIDs. nih.govrdd.edu.iq In one study, oxadiazole derivatives of diclofenac showed significant anti-inflammatory activity, with some compounds exhibiting an 82.61% inhibition of inflammation in animal models. nih.gov Similarly, the synthesis of thiourea (B124793) derivatives of naproxen (B1676952) has yielded compounds with notable anti-inflammatory and cytotoxic potential. mdpi.com Certain synthesized thiourea derivatives were found to decrease paw edema with a high percentage of inhibition. nih.govmdpi.com

Table 2: Anti-Inflammatory Activity of Selected Synthesized Derivatives

| Derivative Class | Base Compound | Model | Key Finding | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Derivative (3c) | Diclofenac | Carrageenan-induced paw edema | 82.61% inhibition of inflammation | nih.gov |

| 1,3,4-Oxadiazole Derivative (6d) | Mefenamic Acid | Carrageenan-induced paw edema | 79.50% inhibition of inflammation | nih.gov |

| Thiourea Derivative (9) | Naproxen | Paw edema model | 49.29% inhibition | mdpi.com |

| Bicyclic Pyrimidine (B1678525) Derivatives (3a-f) | - | Carrageenan-induced paw edema | Activity comparable to indomethacin | nih.gov |

The quest for new and effective antimalarial drugs is a critical area of pharmaceutical research, especially with the rise of drug-resistant strains of the malaria parasite. Derivatives of compounds like this compound can serve as foundational structures for the synthesis of novel antimalarial agents. The core structure can be elaborated to mimic or integrate with known antimalarial pharmacophores, such as the quinoline (B57606) ring found in chloroquine (B1663885). researchgate.net

Research has focused on creating hybrid molecules that combine different active components to enhance efficacy and overcome resistance. For example, synthetic 1,2,4-trioxaquines, which are hybrid structures, have shown potent in vitro antiplasmodial activity against both chloroquine-sensitive and -resistant strains of P. falciparum. ijnc.ir One such derivative, PA1103/SAR116242, which incorporates a cyclohexyl ring in its linker, demonstrated enhanced metabolic stability and equipotent activity with IC₅₀ values between 7–24 nM. ijnc.ir

Furthermore, modifications of existing drugs like chloroquine have led to new derivatives with improved activity. The synthesis of 3-substituted chloroquine derivatives, for instance, has yielded compounds with low IC₅₀ values against the 3D7 strain of P. falciparum. nih.gov Other synthetic strategies include the development of pyrimidine derivatives designed to inhibit the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme, a key target in malaria treatment. rsc.org A series of these derivatives showed significant antimalarial activity, with the most potent compound, 3f , having an IC₅₀ value of 4.71 µg/ml against the chloroquine-resistant Dd2 strain. rsc.org

Table 3: In Vitro Antimalarial Activity of Selected Derivative Compounds

| Derivative Class | P. falciparum Strain | IC₅₀ Value | Key Feature | Reference |

|---|---|---|---|---|

| Trioxaquine (PA1103/SAR116242) | CQ-sensitive & resistant | 7–24 nM | Cyclohexyl ring enhances stability | ijnc.ir |

| Pyrimidine Derivative (3f) | Dd2 (CQ-resistant) | 4.71 µg/ml | Pf-DHFR inhibitor | rsc.org |

| Pyrimidine Derivative (3e) | Dd2 (CQ-resistant) | 7.06 µg/ml | Pf-DHFR inhibitor | rsc.org |

| Aminoxazole 4-aminoquinoline (B48711) (26) | Dd2 (CQ-resistant) | 0.0038 µM | More potent than chloroquine | researchgate.net |

Derivatives of this compound are valuable precursors for synthesizing novel compounds with anti-HIV activity. The nitrile group is a key functional group that can be hydrolyzed or cyclized to form various heterocyclic systems, which are common scaffolds in antiviral drugs. nih.gov

For instance, a multi-step synthesis involving the hydrolysis of a nitrile to a carboxamide has been used to create a novel tetrahydroindazolylbenzamide derivative. nih.gov This compound demonstrated a significant ability to inhibit HIV proliferation with an EC₅₀ value of 2.77 μM and low cytotoxicity, profiling it as a late reverse transcription inhibitor. nih.gov

Other research has focused on modifying coumarin structures, leading to the synthesis of 3-substituted 3',4'-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK) derivatives. nih.gov One such derivative, 3-Hydroxymethyl DCK, exhibited potent anti-HIV activity in H9 lymphocytes with an exceptionally low EC₅₀ value of 1.87 x 10⁻⁴ µM. nih.gov The synthesis of polyaminated inhibitors has also been explored, where ketone and alcohol derivatives were screened for their anti-HIV activity. google.com These varied approaches underscore the utility of such precursors in developing new agents to combat HIV. researchgate.netpsu.edu

Table 4: Anti-HIV Activity of Selected Synthesized Derivatives

| Derivative Class | Target/Assay | Activity (EC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Tetrahydroindazolylbenzamide | HIV Proliferation (MT-4 cells) | 2.77 µM | 68 | nih.gov |

| 3-Hydroxymethyl DCK | HIV-1 in H9 Lymphocytes | 1.87 x 10⁻⁴ µM | 1.89 x 10⁵ | nih.gov |

| 1′-O-Isopropoxy-2′,3′-seco-3′-nor-DCP (12) | HIV-1NL4-3 | 0.47 µM | 96 | psu.edu |

| 1′-O-Isopropoxy-2′,3′-seco-3′-nor-DCP (12) | RTMDR strain | 0.88 µM | 51 | psu.edu |

The chemical framework of β-ketonitriles, such as this compound, is relevant to the synthesis of certain antidepressant drugs. A notable example is the synthesis of Fluoxetine (B1211875) (Prozac®), a widely used selective serotonin (B10506) reuptake inhibitor (SSRI). A patented process describes the synthesis of fluoxetine starting from benzoylacetonitrile (B15868), an aromatic analogue of this compound. google.com

The process involves the reduction of benzoylacetonitrile to an aminoalcohol, which is then converted to a carbamate. This intermediate is subsequently reacted with a trifluoromethyl-substituted phenol (B47542) derivative and then reduced to yield fluoxetine. google.com This demonstrates how the core structure of a β-ketonitrile can be chemically manipulated through a series of reactions to build the complex architecture of a major pharmaceutical drug.

Beyond this specific example, the development of novel antidepressants often involves the synthesis of various heterocyclic and amine-based structures. rroij.comrsc.orgijnc.irnih.govgoogle.com For instance, the synthesis of 1,3,4-oxadiazole derivatives has yielded compounds with significant antidepressant-like activity in animal models. bdpsjournal.org These synthetic routes often leverage metal-catalyzed reactions to efficiently create the key structural motifs found in antidepressant drugs. rsc.org

NHE-1 Inhibitors

The Na+/H+ exchanger isoform 1 (NHE-1) is a transmembrane protein that plays a critical role in regulating intracellular pH. patsnap.com Its over-activity is implicated in various pathological conditions, making it a significant therapeutic target. patsnap.comnih.gov NHE-1 inhibitors can counteract intracellular acidification, a common feature in cancer cells, and thereby induce apoptosis. nih.gov

Derivatives of this compound are being investigated as potential NHE-1 inhibitors. These compounds aim to modulate the activity of the NHE-1 protein, which is crucial for maintaining cellular pH homeostasis. patsnap.com The inhibition of NHE-1 is a promising strategy for therapeutic intervention in conditions such as cancer and cardiovascular diseases. patsnap.comnih.gov For instance, the inhibitor BI-9627 has shown high potency with an IC50 of 6 nM. opnme.com Amiloride is another known NHE-1 inhibitor that has demonstrated neuroprotective effects in conditions like ischemia. nih.gov The development of selective NHE-1 inhibitors derived from this compound could offer new avenues for treating these diseases.

Table 1: Examples of NHE-1 Inhibitors and their Activity

| Compound | Target | IC50 | Therapeutic Area |

| BI-9627 | NHE-1 | 6 nM opnme.com | Cardiovascular opnme.com |

| Amiloride | NHE-1 nih.gov | Not specified | Neuroprotection nih.gov |

| Cariporide | NHE-1 medchemexpress.com | Not specified | Cardioprotection |

| EIPA | TRPP3 channel, NHE3 medchemexpress.com | 10.5 μM (for TRPP3) medchemexpress.com | Cancer, Inflammation medchemexpress.com |

Tuberculostatic Activity

Tuberculosis remains a significant global health challenge, necessitating the development of new and effective treatments. Research into novel nitrogen heterocyclic compounds derived from 3-cyclohexylpropanoic acid has shown promising tuberculostatic activity. nih.gov Specifically, compounds bearing benzimidazole (B57391) or similar heterocyclic systems have exhibited potent activity against Mycobacterium tuberculosis strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1.5 to 12.5 μg/mL. nih.gov

One of the key advantages of these derivatives is their selectivity for M. tuberculosis over eukaryotic cells, suggesting a favorable therapeutic window. nih.gov For example, compounds like 6-chloro-2-(2-cyclohexylethyl)-4-nitro-1H-benzo[d]imidazole and 2-(2-cyclohexylethyl)-1H-imidazo[4,5-b]phenazine have demonstrated this selective activity. nih.gov Further studies, including 3D-QSAR models, are being employed to optimize the structure of these derivatives to enhance their antimycobacterial efficacy. nih.gov

Table 2: Tuberculostatic Activity of 3-Cyclohexylpropanoic Acid Derivatives

| Compound | Target Organism | MIC (μg/mL) |

| 1a (benzimidazole derivative) nih.gov | Mycobacterium tuberculosis | 1.5 - 12.5 nih.gov |

| 1c (benzimidazole derivative) nih.gov | Mycobacterium tuberculosis | 1.5 - 12.5 nih.gov |

| 1e (benzimidazole derivative) nih.gov | Mycobacterium tuberculosis | 1.5 - 12.5 nih.gov |

| 1f (imidazo[4,5-b]phenazine derivative) nih.gov | Mycobacterium tuberculosis | 1.5 - 12.5 nih.gov |

Antiviral Agents and their Synthetic Intermediates

The structural motif of this compound is a valuable component in the synthesis of various antiviral compounds. The nitrile group and the cyclohexyl ring provide a versatile scaffold for chemical modifications to generate a diverse library of potential antiviral agents. nih.gov

This compound is a key starting material in the synthesis of precursors for Ruxolitinib. Ruxolitinib is a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera. The synthesis of Ruxolitinib involves several steps where the cyclohexyl and nitrile functionalities of this compound are strategically utilized to construct the core structure of the final drug molecule.

Building Blocks for Complex Organic Molecules

The chemical reactivity of this compound makes it an important building block in organic synthesis. sigmaaldrich.com Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. frontiersin.org

Design and Synthesis of New Materials

The versatility of this compound extends beyond pharmaceuticals into the realm of materials science. It serves as a monomer or a key intermediate in the synthesis of novel polymers and organic materials. researchgate.net The cyclohexyl group can impart desirable properties such as thermal stability and hydrophobicity to the resulting materials, while the nitrile group can be transformed into other functional groups or participate in polymerization reactions. nih.gov

Advanced Synthetic Procedures

Modern synthetic chemistry often requires the development of efficient and scalable methods for the preparation of key intermediates. Advanced synthetic procedures involving this compound focus on improving yield, reducing reaction times, and employing more environmentally friendly reaction conditions. nih.gov These procedures are critical for the cost-effective production of its derivatives for various applications. For example, the synthesis of 3-hydroxy-3-cyclohexylbutyric acid derivatives has been explored through methods like the Reformatsky reaction. nih.gov

Functional Group Interconversions of the Cyano Group

The cyano group of this compound is a key functional group that can undergo a variety of transformations, making it a valuable precursor in organic synthesis. libretexts.orgnih.gov These reactions allow for the introduction of diverse functionalities, expanding the synthetic utility of this compound.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comyoutube.com This transformation involves the initial conversion of the nitrile to an amide, which is then further hydrolyzed. chemistrysteps.comlibretexts.org

Reduction: Reduction of the nitrile group can lead to the formation of a primary amine. libretexts.orgyoutube.com A common reagent used for this transformation is lithium aluminum hydride (LiAlH4). libretexts.orgyoutube.com The reaction proceeds through the formation of an imine anion intermediate. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can react with the nitrile to form ketones. libretexts.orgchemistrysteps.com This reaction proceeds via nucleophilic addition to the carbon-nitrogen triple bond, forming an imine salt which is then hydrolyzed to the ketone. libretexts.org

Below is a table summarizing these key interconversions:

Isotopic Labeling Applications

Isotopic labeling is a technique that involves the replacement of an atom in a molecule with its isotope to trace the passage of the molecule through a reaction or a biological system. wikipedia.org Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. symeres.com Derivatives of this compound can be isotopically labeled for use in various research applications, including metabolic studies and as internal standards for mass spectrometry. scripps.eduscbt.com

The synthesis of isotopically labeled compounds can be achieved through two primary methods:

Direct use of labeled precursors: This involves incorporating an isotope-containing starting material into the synthesis of the desired compound. symeres.com

Hydrogen/deuterium exchange reactions: This method is specific for introducing deuterium into a molecule. symeres.com

The introduction of isotopes can be detected using techniques such as mass spectrometry, which measures the mass difference, and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Glycomimetic Product Synthesis

Glycomimetics are molecules that mimic the structure of carbohydrates and can replicate their biological functions. nih.gov They are often designed to have improved drug-like properties compared to their natural carbohydrate counterparts. nih.gov Derivatives of this compound can serve as building blocks in the synthesis of glycomimetics. nih.gov

The synthesis of glycomimetics is a challenging field due to the structural complexity of these molecules. unimi.it A key class of glycomimetics is iminosugars, where the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom. unimi.it These compounds have shown potential as therapeutic agents for various diseases. unimi.it

For instance, noviomimetics, which are derivatives of the antibiotic novobiocin, have been synthesized with cyclohexyl moieties as replacements for the noviose sugar. nih.gov These compounds have been investigated for their ability to modulate mitochondrial bioenergetics. nih.gov

Inhibition of Enzymes

Derivatives of this compound have been investigated as inhibitors of various enzymes. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. libretexts.org They can be classified as reversible, binding non-covalently, or irreversible, forming a covalent bond with the enzyme. libretexts.org

An example is the inhibition of fatty acid amide hydrolase (FAAH) by O-arylcarbamates, including a derivative containing a cyclohexyl group, cyclohexylcarbamic acid biphenyl-3-yl ester (URB524). escholarship.org FAAH is an enzyme that breaks down endocannabinoids. escholarship.org Inhibition of FAAH can lead to anxiolytic-like effects. escholarship.org Structure-activity relationship studies have shown that the potency of these inhibitors can be significantly improved by introducing small polar groups to the biphenyl (B1667301) ring. escholarship.org

Below is a data table of some FAAH inhibitors and their potencies:

Q & A

Q. What are the optimal synthetic routes for 3-Cyclohexyl-3-oxopropanenitrile, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via Knoevenagel condensation , a method validated for analogous compounds. This involves reacting cyclohexyl carbonyl derivatives (e.g., cyclohexanecarboxaldehyde) with malononitrile in the presence of a base catalyst (e.g., sodium ethoxide or piperidine). Solvent choice (e.g., ethanol or THF) and temperature (60–80°C) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the cyclohexyl group (δ 1.0–2.0 ppm for protons, δ 20–35 ppm for carbons) and the nitrile-ketone moiety (δ ~2.5–3.5 ppm for α-protons, δ ~190 ppm for the carbonyl carbon).

- IR Spectroscopy : Strong absorption bands at ~2250 cm (C≡N stretch) and ~1700 cm (C=O stretch) are diagnostic.

- Mass Spectrometry : High-resolution MS validates molecular weight (CHNO: 153.21 g/mol) and fragmentation patterns .

Q. How should researchers safely handle and store this compound?

Refer to Safety Data Sheets (SDS) for hazard-specific protocols. Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Storage : In airtight containers at room temperature, away from oxidizers and moisture.

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound with biological targets?

Molecular docking and density functional theory (DFT) simulations are used to study interactions with enzymes (e.g., kinases or cytochrome P450). Key steps:

- Optimize the compound’s 3D structure using software like Gaussian or AutoDock.

- Simulate binding affinities to active sites, focusing on hydrogen bonding (nitrile/ketone groups) and steric effects (cyclohexyl group).

- Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in:

- Assay Conditions : pH, temperature, or solvent polarity.

- Structural Analogues : Subtle differences in substituents (e.g., thiophene vs. phenyl derivatives) alter activity.

- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize results. Cross-validation with orthogonal methods (e.g., SPR for binding kinetics, X-ray crystallography for structural insights) is critical .

Q. How can regioselectivity be controlled in reactions involving the nitrile and ketone groups?

- Protection/Deprotection : Temporarily block the ketone with a silyl ether (e.g., TMSCl) to direct reactivity toward the nitrile.

- Catalytic Control : Use transition-metal catalysts (e.g., Pd or Cu) for selective cross-couplings at the nitrile.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attacks on the ketone .

Q. What methods are used to design derivatives for structure-activity relationship (SAR) studies?

- Core Modifications : Replace the cyclohexyl group with bicyclic or heterocyclic moieties to assess steric/electronic impacts.

- Functional Group Interconversion : Convert nitrile to amide or carboxylate groups to probe hydrogen-bonding capacity.

- High-Throughput Screening : Test libraries of derivatives against target proteins (e.g., kinases) to identify lead compounds .

Data Contradiction Analysis Example

Scenario : Conflicting reports on cytochrome P450 inhibition potency.

- Potential Causes :

- Variability in enzyme isoforms (e.g., CYP3A4 vs. CYP2D6).

- Differences in assay substrates or detection methods (fluorogenic vs. LC-MS).

- Resolution :

- Replicate assays using standardized protocols (e.g., FDA guidelines).

- Perform kinetic studies (K determination) to quantify inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.